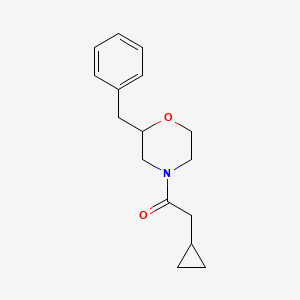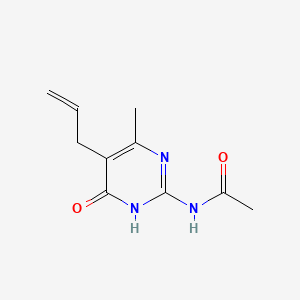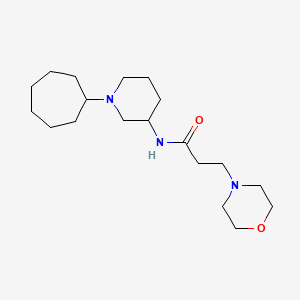
2-benzyl-4-(cyclopropylacetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-(cyclopropylacetyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-(cyclopropylacetyl)morpholine is not fully understood. However, it has been proposed that it exerts its therapeutic effects by binding to specific receptors in the body. It has been found to bind to the mu-opioid receptor, which is involved in pain management. It also binds to the 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses and fungi by interfering with their replication cycle. Additionally, it has been found to reduce pain and inflammation by activating the mu-opioid receptor. It has also been found to reduce anxiety and depression by activating the 5-HT1A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-benzyl-4-(cyclopropylacetyl)morpholine in lab experiments is its potential as a therapeutic agent. It has been found to exhibit various therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-benzyl-4-(cyclopropylacetyl)morpholine. One of the directions is the development of new drugs based on its structure. It has been found to exhibit various therapeutic effects, which makes it a promising candidate for drug development. Another direction is the study of its mechanism of action. Understanding how it exerts its therapeutic effects can provide insights into the development of new drugs. Additionally, the study of its pharmacokinetics and pharmacodynamics can help in the optimization of its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-benzyl-4-(cyclopropylacetyl)morpholine involves the reaction of morpholine with benzyl chloroformate and cyclopropylacetic acid. The reaction is carried out in the presence of a base and a solvent. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-benzyl-4-(cyclopropylacetyl)morpholine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential as an analgesic, anti-inflammatory, and anti-anxiety agent.
Propiedades
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(11-14-6-7-14)17-8-9-19-15(12-17)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKXNZHDJLDFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-amino-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]propanoate hydrochloride](/img/structure/B5968809.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)

![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5968853.png)
![N-methyl-N-[(1-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5968884.png)
![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanenitrile](/img/structure/B5968903.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5968909.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5968915.png)
![5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5968918.png)
